N-amino-4-fluoropyridine-2-carboximidamide
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Overview
Description
N-amino-4-fluoropyridine-2-carboximidamide is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-amino-4-fluoropyridine-2-carboximidamide typically involves the introduction of an amino group and a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution of polyfluoropyridines. For example, N-ethyl-2,6-diamino-4-fluoropyridinium triflate can be synthesized from N-ethyl-2,4,6-trifluoropyridinium triflate by interaction with anhydrous ammonia gas in acetonitrile at 0°C for 5-10 minutes, yielding 72% .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale nucleophilic substitution reactions. The availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of these compounds .
Chemical Reactions Analysis
Types of Reactions
N-amino-4-fluoropyridine-2-carboximidamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Cyclization: The compound can undergo cyclization reactions to form fused heterocycles.
Common Reagents and Conditions
Common reagents used in these reactions include anhydrous ammonia, acetonitrile, and various nucleophiles. Reaction conditions often involve low temperatures and specific solvents to ensure high yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while cyclization can produce fused heterocyclic compounds .
Scientific Research Applications
N-amino-4-fluoropyridine-2-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-amino-4-fluoropyridine-2-carboximidamide involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Diamino-4-fluoropyridine
Uniqueness
N-amino-4-fluoropyridine-2-carboximidamide is unique due to the presence of both an amino group and a fluorine atom in the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H7FN4 |
---|---|
Molecular Weight |
154.15 g/mol |
IUPAC Name |
N'-amino-4-fluoropyridine-2-carboximidamide |
InChI |
InChI=1S/C6H7FN4/c7-4-1-2-10-5(3-4)6(8)11-9/h1-3H,9H2,(H2,8,11) |
InChI Key |
FRLHPHGCVBMHMZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN=C(C=C1F)/C(=N/N)/N |
Canonical SMILES |
C1=CN=C(C=C1F)C(=NN)N |
Origin of Product |
United States |
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